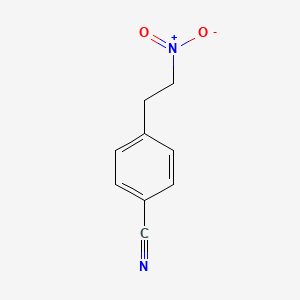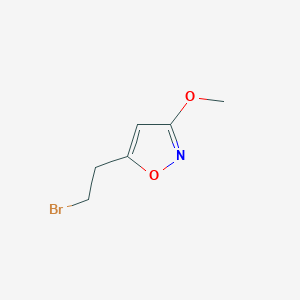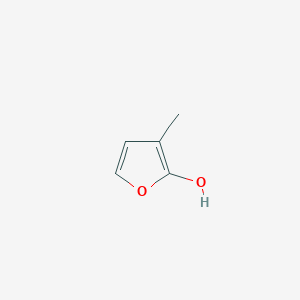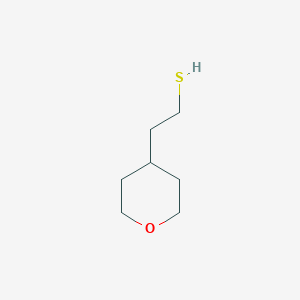
4-(2-nitroethyl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroethyl)Benzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, where a nitroethyl group is attached to the benzene ring
Preparation Methods
The synthesis of 4-(2-nitroethyl)Benzonitrile can be achieved through several methods. One common approach involves the nitration of 4-ethylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Another method involves the reaction of 4-bromobenzonitrile with nitroethane in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Chemical Reactions Analysis
4-(2-Nitroethyl)Benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. The major product formed is 4-(2-aminoethyl)Benzonitrile.
Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate. The major product formed is 4-(2-nitrosoethyl)Benzonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Scientific Research Applications
4-(2-Nitroethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-nitroethyl)Benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also contributes to its reactivity and potential biological activities.
Comparison with Similar Compounds
4-(2-Nitroethyl)Benzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: This compound has a nitro group directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
4-(2-Aminoethyl)Benzonitrile: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-Bromobenzonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a bromine atom.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |
InChI Key |
PAUQALQQEDHHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













